ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate
Description
Ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a thiourea-linked 2-chlorophenyl group at position 3 and an ethyl carboxylate moiety at position 2 of the indole scaffold. Its molecular formula is C₁₈H₁₆ClN₃O₂S, with a molecular weight of approximately 375.5 g/mol (calculated based on structural analogs ). Key functional groups include:
- Ethyl carboxylate: Enhances bioavailability and metabolic stability.
- Thiourea moiety: Imparts hydrogen-bonding capacity and metal-binding affinity.
Structural analogs, such as ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate (CAS 686736-65-2), share the indole-thiourea-carboxylate framework but differ in substituent positioning and alkylation, leading to variations in physicochemical properties .
Properties
IUPAC Name |
ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-24-17(23)16-15(11-7-3-5-9-13(11)20-16)22-18(25)21-14-10-6-4-8-12(14)19/h3-10,20H,2H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCPVENJFKCBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves the reaction of 2-chlorophenyl isothiocyanate with ethyl 1H-indole-2-carboxylate in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Synthesis of Ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate
The synthesis of this compound typically involves the reaction of indole derivatives with carbamothioic acid derivatives. The process can be optimized through various alkylation reactions, leading to high yields of the desired product. For instance, the introduction of the chlorophenyl group can enhance the compound's biological activity by modifying its electronic properties.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Recent studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For example, it has shown effectiveness against Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) indicating potent activity compared to other indole derivatives .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications .
- Parasiticidal Effects : Research has indicated that this compound can be developed into formulations aimed at combating liver fluke parasites in mammals, showcasing its versatility in treating parasitic infections .
Applications in Medicinal Chemistry
The applications of this compound extend beyond basic research into practical medicinal uses:
- Pharmaceutical Development : The compound is being explored as a lead candidate for new antimicrobial agents due to its efficacy against resistant strains of bacteria. Its structural modifications can lead to derivatives with enhanced potency and reduced toxicity.
- Agricultural Chemistry : Given its biological activity, there is potential for application in agrochemicals, particularly as a biopesticide or fungicide, providing an environmentally friendly alternative to synthetic chemicals.
- Research Tool : In biochemical research, this compound can serve as a tool for studying enzyme inhibition and receptor interactions, aiding in the understanding of various biological pathways.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 4 µg/mL, highlighting its potential as a therapeutic agent .
Case Study 2: Antioxidant Activity
In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The results indicated that it exhibited a dose-dependent scavenging effect, comparable to established antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1 highlights key differences between the target compound and structurally related derivatives.

Key Observations :
- The 2-chlorophenyl substituent in the target compound reduces steric bulk compared to the 3-chloro-2-methylphenyl analog, likely lowering XLogP3 (4.8 vs. 5.3) and enhancing aqueous solubility .
- The thiazolidinone derivative (Table 1) exhibits significantly lower lipophilicity (XLogP3 = 2.1) due to its heterocyclic core and lack of aromatic substituents .
Spectroscopic and Analytical Comparisons
13C-NMR Data :
- The target compound’s indole C-3 (substituted with thiourea) resonates near 101–110 ppm , consistent with similar indole-thiourea derivatives (e.g., 101.99 ppm in analog 3b ).
- Aromatic carbons in the 2-chlorophenyl group are expected at 116–129 ppm , overlapping with shifts observed in related chlorophenyl-indole systems .
HRMS :
- The thiourea-linked indole scaffold produces a characteristic [M+H]+ ion at m/z 376.06 (calculated for C₁₈H₁₆ClN₃O₂S), aligning with CI-HRMS patterns of analogs (e.g., m/z 223.1225 for simpler indole derivatives ).
Biological Activity
Ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a synthetic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Overview of Indole Derivatives
Indole derivatives are known for their significant roles in pharmacology, exhibiting a range of biological activities such as anticancer, antiviral, antibacterial, and anti-inflammatory effects. The structure of this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.
Target Interactions
The compound primarily interacts with multiple receptors and enzymes due to its indole core structure. Indole derivatives have been shown to bind effectively to targets involved in critical biochemical pathways:
- Integrase Inhibition : Research indicates that indole-2-carboxylic acid derivatives can inhibit HIV-1 integrase strand transfer, a vital step in the viral replication cycle. This compound may exhibit similar properties due to its structural analogies with known inhibitors .
- Antibacterial Activity : Compounds within this class have demonstrated antibacterial properties against various pathogens. For instance, some thiourea derivatives related to indoles have shown effectiveness against strains like E. faecalis and K. pneumoniae, suggesting potential applications for this compound in treating bacterial infections .
Antiviral Properties
Recent studies have focused on the antiviral activity of indole derivatives against HIV. For example, modifications at specific positions on the indole core have led to enhanced inhibitory effects against integrase, with IC50 values significantly lower than those of parent compounds . This suggests that this compound could be optimized for similar antiviral applications.
Anticancer Potential
Indole derivatives have been widely studied for their anticancer properties. The introduction of various substituents has been shown to improve the cytotoxicity of these compounds against cancer cell lines. For instance, structural modifications have resulted in compounds with IC50 values ranging from 0.13 μM to 15.70 μM against cancer cells . this compound may exhibit comparable or enhanced activity through similar structural optimizations.
Comparative Analysis
A comparison of this compound with other notable indole derivatives highlights its potential:
| Compound Name | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| Ethyl 3-{[(4-fluorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate | Antiviral | 0.13 | Effective against HIV integrase |
| Indole-3-acetic acid | Plant hormone | N/A | Regulates plant growth |
| Indole-3-carbinol | Anticancer | N/A | Found in cruciferous vegetables |
| Ethyl 1H-indole-2-carboxylic acid | Antifungal | N/A | Implicated in various biological roles |
Case Studies and Research Findings
Research has demonstrated that structural modifications can significantly enhance the biological activity of indole derivatives:
- Structural Optimization : A study on substituted anilines at the C3 position of indoles showed improved integrase inhibition, suggesting that similar modifications could enhance the efficacy of this compound .
- Antibacterial Studies : Investigations into thiourea derivatives revealed promising antibacterial activity, indicating that this compound could be evaluated for its potential against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for ethyl 3-{[(2-chlorophenyl)carbamothioyl]amino}-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-aminoindole derivatives and 2-chlorophenyl isothiocyanate. A general approach involves refluxing intermediates (e.g., 3-formylindole carboxylates) with carbamothioylating agents in acetic acid or DMF, as described for analogous indole derivatives . Optimization includes:
- Catalyst selection : Sodium acetate or triethylamine to enhance nucleophilic substitution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Reflux at 80–100°C for 3–5 hours to drive reaction completion.
Yields can be monitored via TLC or HPLC, with recrystallization (e.g., DMF/acetic acid) for purification.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., indole C3 carbamothioylamino group, ethyl ester resonance at δ ~4.3 ppm) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C=S), and ~3300 cm⁻¹ (N-H) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C18H15ClN3O2S, calculated [M+H]+: 396.0532).
- X-ray crystallography : For unambiguous structural confirmation, as applied to related indole carboxylates .
Q. What are the primary biological targets or pathways influenced by this compound?
- Methodological Answer : Indole derivatives often target enzymes (e.g., cyclooxygenase, kinases) or receptors involved in inflammation and cancer. To identify targets:
- In vitro assays : Screen against kinase panels or COX-1/COX-2 isoforms.
- Cellular models : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity via MTT assays.
- SAR studies : Compare with analogs (e.g., 4-fluorophenyl vs. 2-chlorophenyl substitutions) to pinpoint critical functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. Strategies include:
-
Systematic SAR analysis : Compare halogenated analogs (Table 1) to evaluate how electronegativity (Cl vs. F) impacts target binding.
-
Dose-response profiling : Re-test compounds across multiple concentrations to rule out false negatives/positives.
-
Computational docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinase, leveraging PubChem conformational data .
Table 1 : Biological Activity of Structural Analogs
Compound Substituent Key Biological Activity Reference 4-Fluorophenyl Enhanced anti-inflammatory 4-Chlorophenyl Altered kinase inhibition Naphthalen-1-yl Improved aromatic stacking
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or GOLD to simulate binding to active sites (e.g., COX-2 PDB: 5KIR).
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
- QSAR modeling : Train models on indole derivative datasets to predict IC50 values against specific targets .
Q. How can Design of Experiments (DoE) principles optimize synthesis or biological testing?
- Methodological Answer :
- Factorial design : Vary temperature, solvent, and catalyst concentration to identify yield-maximizing conditions.
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. reagent molar ratio).
- High-throughput screening : Automate parallel reactions in microplates to rapidly test conditions .
Q. What strategies address discrepancies in NMR or crystallographic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC and X-ray data .
- Dynamic effects : Assess tautomerism (e.g., NH proton exchange) via variable-temperature NMR.
- Impurity profiling : Use HPLC-MS to detect byproducts interfering with spectral interpretation .
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

